

theoretical and computational studies of 3-Bromoisothiazolo[4,5-b]pyrazine

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Compound of Interest

Compound Name: 3-Bromoisothiazolo[4,5-b]pyrazine

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An In-Depth Technical Guide to the Theoretical and Computational Investigation of **3-Bromoisothiazolo[4,5-b]pyrazine**

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the molecular properties of **3-Bromoisothiazolo[4,5-b]pyrazine**. Tailored for researchers, scientists, and professionals in drug development, this document delves into the quantum chemical calculations that predict the molecule's geometry, electronic structure, and spectroscopic signatures. By integrating established computational protocols with insights from studies on analogous heterocyclic systems, this guide serves as a robust framework for in-silico analysis of this promising scaffold.

Introduction: The Significance of the Isothiazolo[4,5-b]pyrazine Core

Fused heterocyclic compounds are cornerstones in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.^{[1][2]} The isothiazolo[4,5-b]pyrazine scaffold, a fusion of an isothiazole and a pyrazine ring, presents an intriguing electronic architecture. The pyrazine ring is a well-known component in many biologically active molecules, while the isothiazole ring can modulate physicochemical properties and biological activity.^{[3][4]} The introduction of a bromine atom at the 3-position of

this fused system, yielding **3-Bromoisothiazolo[4,5-b]pyrazine**, is anticipated to further influence its reactivity and potential as a synthon for more complex molecules.^[5]

This guide outlines a systematic theoretical approach to characterize **3-Bromoisothiazolo[4,5-b]pyrazine**, providing a foundational understanding of its intrinsic properties before embarking on extensive experimental synthesis and testing. Such computational pre-screening is a critical step in modern drug discovery and materials design, saving valuable time and resources.

Computational Methodologies: A First-Principles Approach

To gain a deep understanding of the molecular properties of **3-Bromoisothiazolo[4,5-b]pyrazine**, a suite of quantum chemical calculations is proposed. Density Functional Theory (DFT) is the workhorse for these investigations due to its excellent balance of accuracy and computational cost, which has been successfully applied to a wide range of heterocyclic systems.^{[6][7][8]}

Geometry Optimization and Vibrational Analysis

The initial step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule.

Experimental Protocol: Geometry Optimization and Frequency Calculations

- **Initial Structure Generation:** The 2D structure of **3-Bromoisothiazolo[4,5-b]pyrazine** is sketched and converted to a 3D structure using molecular modeling software.
- **Choice of Functional and Basis Set:** The geometry optimization is performed using DFT with a hybrid functional, such as B3LYP, which has a proven track record for organic molecules.^{[9][10]} A Pople-style basis set, 6-311++G(d,p), is selected to provide a good description of the electronic structure, including polarization and diffuse functions.^[8]
- **Optimization Algorithm:** A quasi-Newton-Raphson algorithm is employed to locate the minimum energy structure on the potential energy surface.
- **Convergence Criteria:** The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

- **Vibrational Frequency Calculation:** Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide the theoretical infrared (IR) spectrum.^[7]

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Figure 1: A generalized workflow for the computational study of **3-Bromoisothiazolo[4,5-b]pyrazine**.

Electronic Structure Analysis

Understanding the electronic landscape of a molecule is crucial for predicting its reactivity and intermolecular interactions.

- **Frontier Molecular Orbitals (FMOs):** The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap provides a measure of the molecule's chemical reactivity and kinetic stability.[\[7\]](#)
- **Molecular Electrostatic Potential (MEP):** The MEP map is a color-coded representation of the electrostatic potential on the electron density surface. It visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into potential sites for non-covalent interactions.[\[8\]](#)
- **Natural Bond Orbital (NBO) Analysis:** NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It quantifies charge transfer interactions between filled and vacant orbitals, revealing the nature and strength of intramolecular interactions.[\[11\]](#)

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic signatures, which are invaluable for the experimental characterization of a newly synthesized compound.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic chemical shielding constants, which are then converted to chemical shifts (δ) relative to a standard (e.g., Tetramethylsilane).[\[7\]](#)[\[12\]](#)
- **Ultraviolet-Visible (UV-Vis) Spectroscopy:** Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra.[\[6\]](#)[\[11\]](#) It calculates the excitation energies and oscillator strengths of electronic transitions, providing theoretical λ_{max} values.[\[13\]](#)

Anticipated Theoretical Results and Discussion

While specific experimental data for **3-Bromoisothiazolo[4,5-b]pyrazine** is not readily available in the literature, we can anticipate the following outcomes based on studies of similar

heterocyclic systems.

Molecular Geometry

The optimized geometry is expected to be largely planar due to the aromatic nature of the fused ring system. Key bond lengths and angles can be compared with standard values for pyrazine and isothiazole rings to assess the degree of electronic delocalization and ring strain.

Table 1: Predicted Key Geometrical Parameters for **3-Bromoisothiazolo[4,5-b]pyrazine**

Parameter	Predicted Value (Å or °)
C-Br Bond Length	~1.88
S-N Bond Length	~1.65
C=N Bond Lengths	~1.30 - 1.34
C-S Bond Length	~1.75
Key Dihedral Angles	~0° (indicating planarity)

Note: These are estimated values based on typical bond lengths in related heterocyclic compounds.

Electronic Properties and Reactivity

The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring and the bromine atom is expected to result in a relatively low-lying LUMO, making the molecule susceptible to nucleophilic attack. The MEP map is predicted to show negative potential around the nitrogen atoms and a positive potential (σ -hole) on the bromine atom, suggesting its potential to engage in halogen bonding.

Table 2: Predicted Electronic Properties of **3-Bromoisothiazolo[4,5-b]pyrazine**

Property	Predicted Value
HOMO Energy	~ -7.0 eV
LUMO Energy	~ -2.5 eV
HOMO-LUMO Gap	~ 4.5 eV
Dipole Moment	~ 2.0 - 3.0 D

Note: These are estimated values and will vary depending on the level of theory used.

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Figure 2: Conceptual illustration of the Molecular Electrostatic Potential (MEP) map.

Spectroscopic Signatures

- **IR Spectrum:** The calculated IR spectrum would show characteristic vibrational modes for the aromatic C-H stretching, C=N stretching, and the C-Br stretching. These predicted frequencies can aid in the interpretation of experimental IR spectra.[\[14\]](#)
- **NMR Spectrum:** The predicted ¹H and ¹³C NMR chemical shifts would provide a theoretical fingerprint of the molecule. The protons on the pyrazine ring are expected to appear in the aromatic region of the ¹H NMR spectrum. The carbon atom attached to the bromine atom is anticipated to have a distinct chemical shift in the ¹³C NMR spectrum.

- UV-Vis Spectrum: The TD-DFT calculations are expected to predict $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions. The calculated λ_{max} values can be compared with experimental data to validate the theoretical model.^[11]

Potential Applications and Future Directions

The theoretical insights gained from these computational studies can guide the application of **3-Bromoisothiazolo[4,5-b]pyrazine** in several areas:

- Medicinal Chemistry: The molecule can serve as a scaffold for the synthesis of novel compounds with potential biological activity. The bromine atom provides a handle for further functionalization through cross-coupling reactions.
- Materials Science: The electronic properties of the fused heterocyclic system suggest potential applications in organic electronics, such as in the design of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).^[15]

Future work should focus on the experimental synthesis and characterization of **3-Bromoisothiazolo[4,5-b]pyrazine** to validate these theoretical predictions. Further computational studies could explore its reactivity in various chemical reactions, its interaction with biological targets through molecular docking, and its potential to form self-assembling structures.

Conclusion

This technical guide has outlined a comprehensive theoretical and computational framework for the study of **3-Bromoisothiazolo[4,5-b]pyrazine**. By leveraging the power of DFT and TD-DFT, a wealth of information regarding the molecule's geometric, electronic, and spectroscopic properties can be obtained. This in-silico approach is an indispensable tool in modern chemical research, providing a solid foundation for the rational design and development of new molecules with desired functionalities.

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